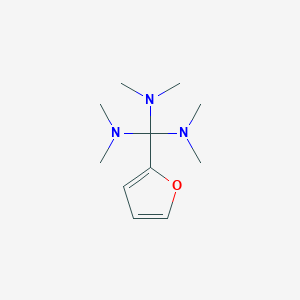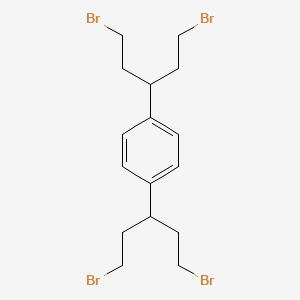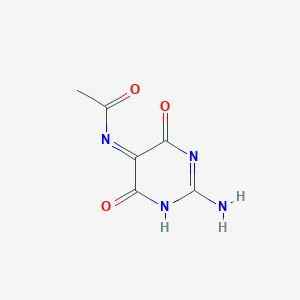
3(2H)-Pyridazinone, 4,6-dichloro-5-(2-hydroxyphenoxy)-2-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3(2H)-Pyridazinone, 4,6-dichloro-5-(2-hydroxyphenoxy)-2-methyl- is a heterocyclic compound with significant interest in various scientific fields due to its unique chemical structure and properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3(2H)-Pyridazinone, 4,6-dichloro-5-(2-hydroxyphenoxy)-2-methyl- typically involves the reaction of 4,6-dichloro-5-(2-hydroxyphenoxy)-2-methylpyridazin-3-one with appropriate reagents under controlled conditions. One common method includes the use of dimethyl sulfoxide (DMSO) and potassium carbonate as catalysts . The reaction is carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3(2H)-Pyridazinone, 4,6-dichloro-5-(2-hydroxyphenoxy)-2-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro positions, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyridazinone derivatives.
Wissenschaftliche Forschungsanwendungen
3(2H)-Pyridazinone, 4,6-dichloro-5-(2-hydroxyphenoxy)-2-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3(2H)-Pyridazinone, 4,6-dichloro-5-(2-hydroxyphenoxy)-2-methyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,6-Dichloro-5-(2-methoxyphenoxy)-2-methylpyridazin-3-one
- 2,4-Dichloro-5-nitropyridine
Uniqueness
3(2H)-Pyridazinone, 4,6-dichloro-5-(2-hydroxyphenoxy)-2-methyl- is unique due to its specific substitution pattern and the presence of both chloro and hydroxyphenoxy groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
485808-29-5 |
|---|---|
Molekularformel |
C11H8Cl2N2O3 |
Molekulargewicht |
287.10 g/mol |
IUPAC-Name |
4,6-dichloro-5-(2-hydroxyphenoxy)-2-methylpyridazin-3-one |
InChI |
InChI=1S/C11H8Cl2N2O3/c1-15-11(17)8(12)9(10(13)14-15)18-7-5-3-2-4-6(7)16/h2-5,16H,1H3 |
InChI-Schlüssel |
VWCIJXUZICWNFA-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=O)C(=C(C(=N1)Cl)OC2=CC=CC=C2O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,4-Dimethoxy-5-[(trifluoromethyl)sulfanyl]benzoic acid](/img/structure/B12582995.png)
![[(3R)-1-butanoylpiperidin-3-yl]methyl butanoate](/img/structure/B12583002.png)
![2,2,6,6-Tetramethyl-1-(1-{4-[(prop-2-en-1-yl)oxy]phenyl}ethoxy)piperidin-4-ol](/img/structure/B12583007.png)
![Acetamide,N-cyclohexyl-2-[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-methyl-](/img/structure/B12583011.png)
![Benzyl 4-[(2-methylacryloyl)oxy]benzoate](/img/structure/B12583014.png)

![N-{[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide](/img/structure/B12583034.png)

![2-[(3-Cyano-5,7-dimethylquinolin-2-yl)amino]ethyl thiophene-2-carboxylate](/img/structure/B12583039.png)

![N-[1-(3,5-Dimethylbenzoyl)cyclohexyl]-4-ethylbenzamide](/img/structure/B12583064.png)
![2,5-Bis[3-(9-ethyl-9H-carbazol-3-yl)prop-2-en-1-ylidene]cyclopentan-1-one](/img/structure/B12583071.png)

